

Theorell-Chance Catalytic Mechanism in p300: An In-depth Technical Guide

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Compound of Interest

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Introduction

The E1A-associated protein p300 (also known as EP300 or KAT3B) is a crucial histone acetyltransferase (HAT) that plays a pivotal role in transcriptional regulation, cell cycle control, differentiation, and apoptosis. Its enzymatic activity, which involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ϵ -amino group of lysine residues on histone and non-histone proteins, is fundamental to its function as a transcriptional coactivator. Dysregulation of p300's catalytic activity has been implicated in a variety of diseases, including cancer, making it a significant target for therapeutic intervention.

Recent structural and biochemical studies have illuminated the catalytic mechanism of p300, favoring a Theorell-Chance model, often described as a "hit-and-run" mechanism. This is in contrast to earlier proposals of a Ping-Pong or a classic ternary complex mechanism. The Theorell-Chance mechanism is a specific type of ordered sequential Bi-Bi reaction where the release of the first product is the rate-limiting step and a stable ternary enzyme-substrate complex does not accumulate. In the context of p300, this implies a transient interaction of the histone substrate with the p300-acetyl-CoA binary complex.

This technical guide provides a comprehensive overview of the Theorell-Chance catalytic mechanism in p300, presenting quantitative kinetic data, detailed experimental protocols for studying its activity, and visualizations of the catalytic process and associated signaling pathways.

The Theorell-Chance Mechanism in p300

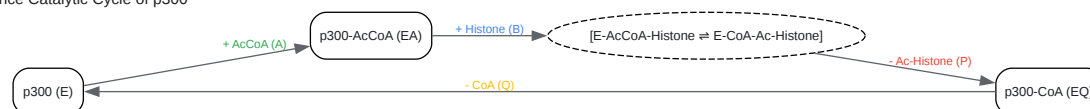
The catalytic cycle of p300 following the Theorell-Chance mechanism can be summarized as follows:

- **Binding of Acetyl-CoA:** The catalytic cycle initiates with the binding of the first substrate, acetyl-CoA, to the p300 enzyme. This binding event is thought to induce a conformational change in p300, preparing it for the subsequent interaction with the histone substrate.
- **Transient Binding of Histone Substrate:** The second substrate, a histone protein, then transiently associates with the p300-acetyl-CoA complex. This "hit-and-run" interaction is characterized by a weak and short-lived binding, where the target lysine residue of the histone enters the active site.
- **Acetyl Transfer:** The acetyl group is then transferred from acetyl-CoA to the ϵ -amino group of the target lysine residue on the histone substrate.
- **Dissociation of Acetylated Histone:** The first product, the acetylated histone, rapidly dissociates from the enzyme.
- **Dissociation of Coenzyme A:** Finally, the second product, coenzyme A (CoA), is released from the enzyme, regenerating the free p300 enzyme, which can then initiate another catalytic cycle.

A key feature of this mechanism is that a stable ternary complex of p300-acetyl-CoA-histone does not accumulate to a significant concentration during the steady-state reaction.

Logical Relationship Diagram of the Theorell-Chance Mechanism

Theorell-Chance Catalytic Cycle of p300



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Caption: A diagram illustrating the ordered sequential Theorell-Chance catalytic mechanism of p300.

Quantitative Data on p300 Catalytic Activity

The following tables summarize the kinetic parameters for p300 with its substrates and inhibitors. The data has been compiled from various studies and presented here for easy comparison. It is important to note that kinetic parameters can vary depending on the specific assay conditions, substrate source, and form of the enzyme used (full-length vs. catalytic domain).

Table 1: Kinetic Parameters for p300 with Histone Substrates

Histone Substrate (Lysine Site)	K1/2 (μM)	kcat (s-1)	Hill Coefficient (nH)	Reference
Histone H3 (K9)	17.70 ± 3.53	4.99 ± 0.30 × 10 ⁻³	0.28 ± 0.06	[1]
Histone H3 (K14)	7.84 ± 0.20	12.53 ± 0.65 × 10 ⁻³	1.60 ± 0.09	[1]
Histone H3 (K18)	5.98 ± 0.17	47.06 ± 2.32 × 10 ⁻³	7.87 ± 0.45	[1]
Histone H3 (K23)	1.83 ± 0.04	1.25 ± 0.02 × 10 ⁻³	1.21 ± 0.04	[1]
Histone H4 (K5)	1.84 ± 0.08	1.84 ± 0.03 × 10 ⁻³	1.48 ± 0.08	[1]
Histone H4 (K8)	2.14 ± 0.10	1.34 ± 0.02 × 10 ⁻³	1.45 ± 0.09	
Histone H4 (K12)	1.86 ± 0.07	1.47 ± 0.02 × 10 ⁻³	1.48 ± 0.08	
Histone H4 (K16)	1.68 ± 0.24	1.05 ± 0.04 × 10 ⁻³	1.22 ± 0.20	

Note: K_{1/2} is the substrate concentration at half-maximal velocity, used for enzymes exhibiting cooperative binding.

Table 2: Kinetic Parameters for p300 with Acetyl-CoA

Substrate	K _m (μM)	Reference
Acetyl-CoA	8.5 ± 1.4	

Table 3: Inhibition Constants (K_i) for p300 Inhibitors

Inhibitor	K _i (nM)	Type of Inhibition vs. Acetyl-CoA	Type of Inhibition vs. Histone Substrate	Reference
C646	400 ± 60	Competitive	Noncompetitive	
L002	1980 (IC ₅₀)	Not specified	Not specified	

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of p300 catalytic activity and the screening of potential inhibitors. Below are protocols for commonly used assays.

Radioactive Filter Binding Assay for p300 HAT Activity

This assay measures the incorporation of radiolabeled acetyl groups from [3H]acetyl-CoA or [14C]acetyl-CoA into a histone peptide substrate.

Materials:

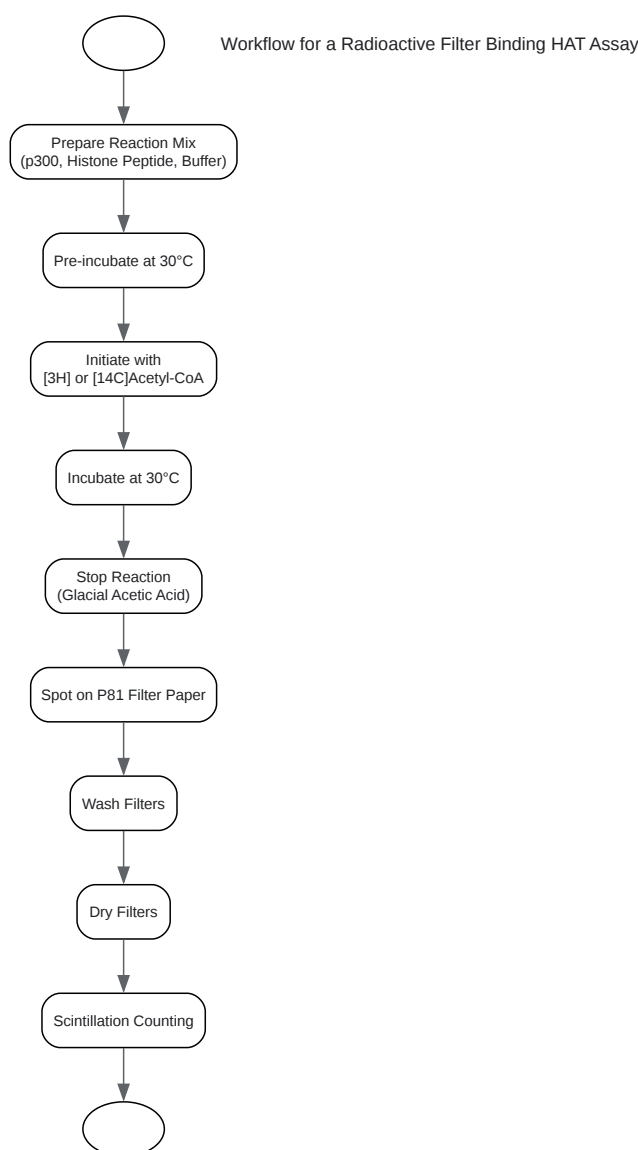
- Recombinant p300 enzyme
- Histone peptide substrate (e.g., H3 or H4 N-terminal peptide)
- [3H]acetyl-CoA or [14C]acetyl-CoA
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA

- Stop Solution: Glacial acetic acid
- P81 phosphocellulose filter paper
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare the reaction mixture in the assay buffer containing p300 enzyme and the histone peptide substrate.
- Pre-incubate the mixture at 30°C for 5-10 minutes.
- Initiate the reaction by adding [3H]acetyl-CoA or [14C]acetyl-CoA.
- Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding glacial acetic acid.
- Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
- Wash the filter papers three times with 50 mM sodium bicarbonate buffer to remove unincorporated radiolabeled acetyl-CoA.
- Dry the filter papers completely.
- Place the dried filter papers into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate the amount of incorporated acetyl groups based on the specific activity of the radiolabeled acetyl-CoA.

Experimental Workflow for Radioactive HAT Assay



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Caption: A step-by-step workflow for a typical radioactive histone acetyltransferase assay.

Chemiluminescent p300 HAT Assay

This is a non-radioactive, ELISA-based assay that is suitable for high-throughput screening of p300 inhibitors.

Materials:

- p300 Chemiluminescent Assay Kit (commercially available, e.g., from BPS Bioscience) which typically includes:

- 96-well plate pre-coated with histone substrate
- Recombinant p300 enzyme
- Acetyl-CoA
- Primary antibody against acetylated lysine
- HRP-labeled secondary antibody
- Chemiluminescent substrate
- Wash and assay buffers
- Luminometer

Procedure:

- Rehydrate the wells of the histone-coated 96-well plate with wash buffer.
- Prepare serial dilutions of the test compounds (potential inhibitors).
- Add the p300 enzyme and acetyl-CoA to the wells, followed by the test compounds or vehicle control.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
- Wash the wells to remove unreacted components.
- Add the primary antibody that specifically recognizes the acetylated histone substrate and incubate.
- Wash the wells and then add the HRP-labeled secondary antibody and incubate.
- Wash the wells thoroughly to remove unbound secondary antibody.
- Add the chemiluminescent HRP substrate to the wells.

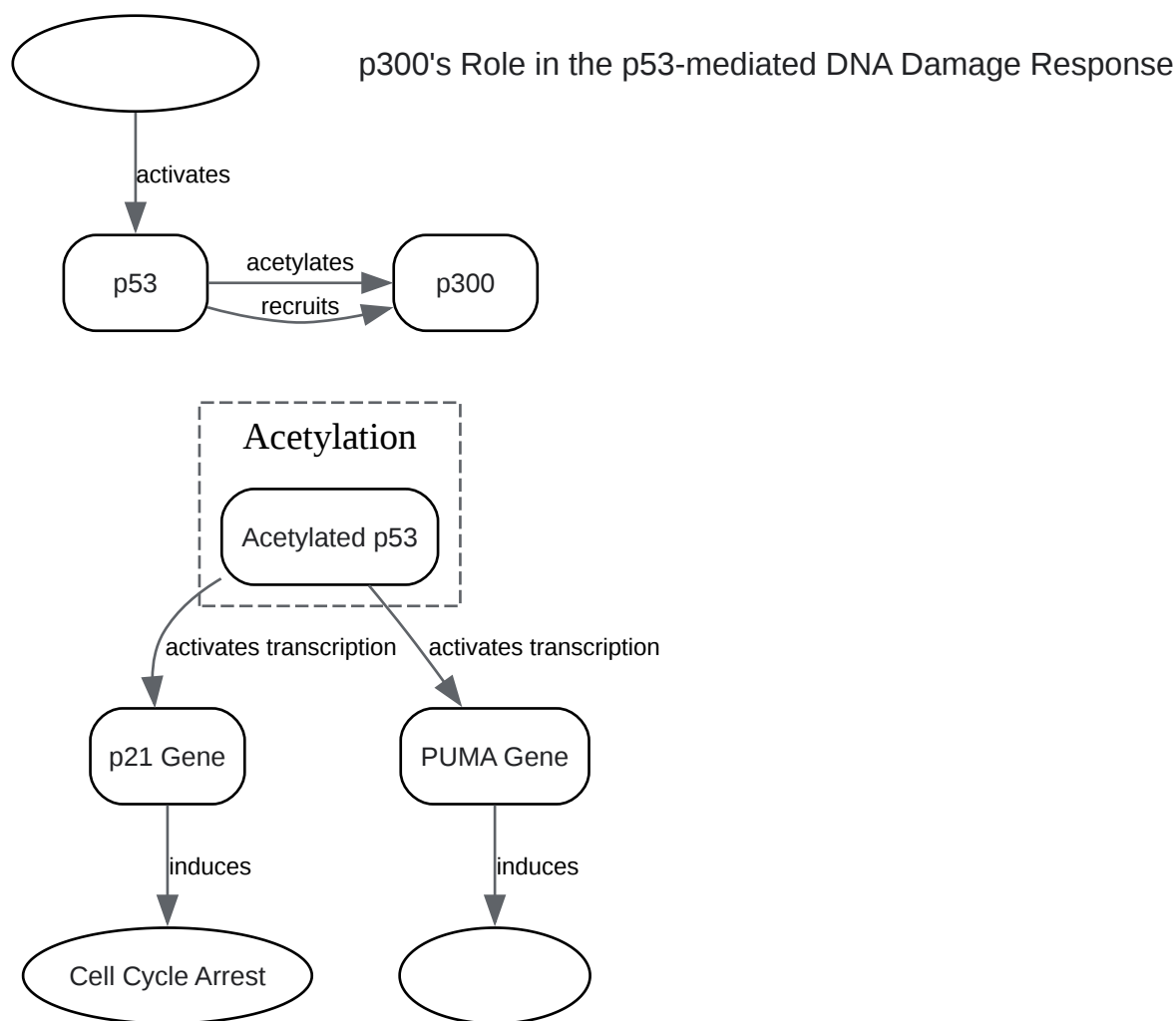
- Immediately measure the luminescence using a microplate reader. The signal intensity is proportional to the p300 HAT activity.

p300 in Cellular Signaling Pathways

p300's catalytic activity is integral to its function as a master regulator in various signaling pathways. By acetylating key proteins, p300 modulates their activity, stability, and interactions, thereby influencing cellular outcomes.

p300 in the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical substrate of p300. In response to cellular stress, such as DNA damage, p300 is recruited to p53. The acetylation of p53 by p300 at multiple lysine residues in its C-terminal domain enhances its DNA binding affinity and transcriptional activity, leading to the activation of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).

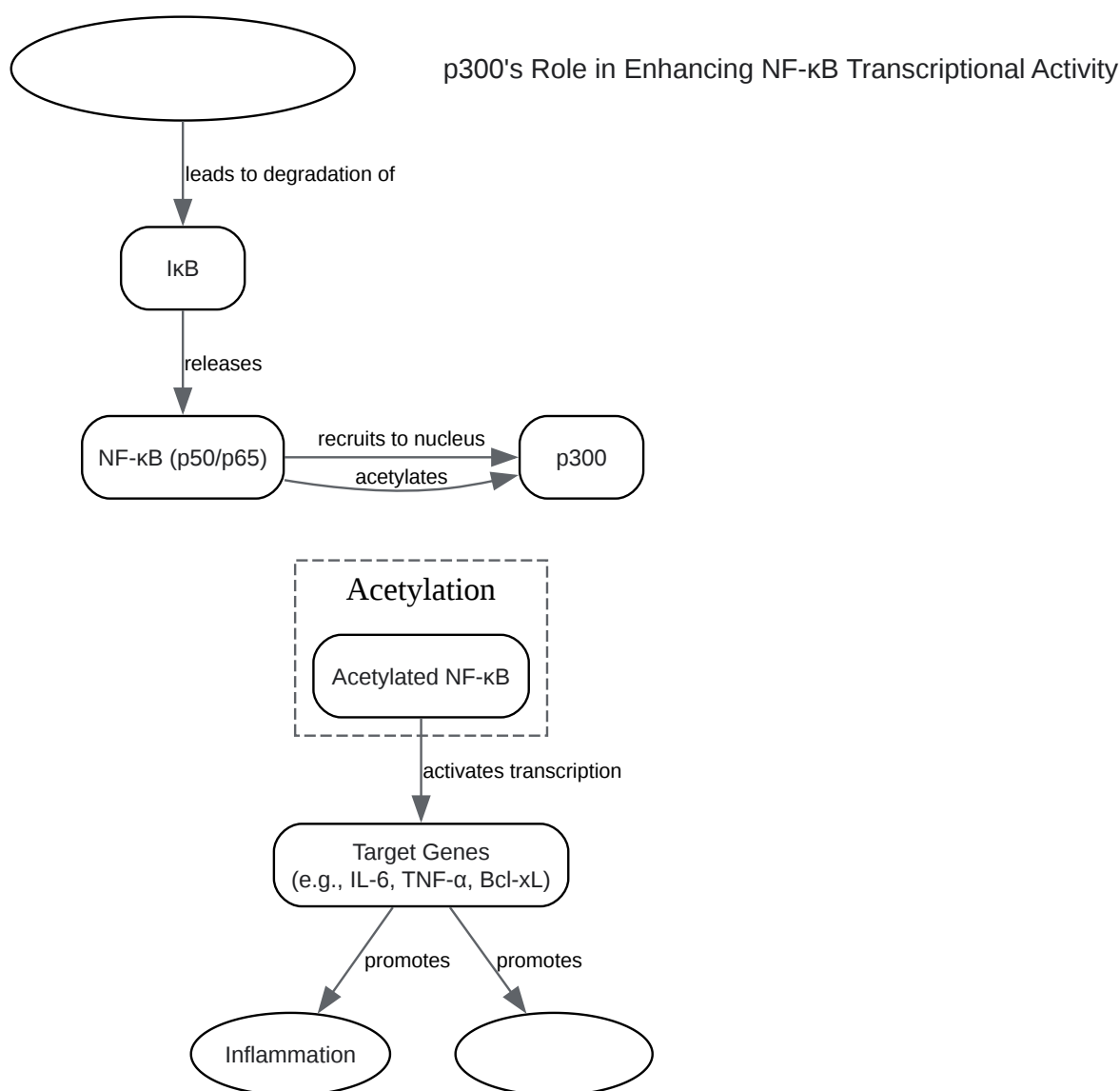


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Caption: A simplified diagram of p300's involvement in the p53 signaling pathway upon DNA damage.

p300 in the NF- κ B Signaling Pathway

The transcription factor NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. The RelA (p65) subunit of NF- κ B is a substrate for p300-mediated acetylation. This acetylation enhances the transcriptional activity of NF- κ B, promoting the expression of pro-inflammatory and anti-apoptotic genes.



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Caption: A diagram illustrating how p300 potentiates NF- κ B signaling through acetylation.

Conclusion

The characterization of p300's catalytic mechanism as a Theorell-Chance, or "hit-and-run," process provides a refined framework for understanding its biological function and for the rational design of specific inhibitors. The transient nature of the histone-p300 interaction highlights the dynamic regulation of chromatin structure and gene expression. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers investigating the intricacies of p300 activity and its role in health and disease. As

our understanding of the structural and mechanistic basis of p300 function continues to evolve, so too will our ability to develop novel therapeutic strategies that target this critical enzyme.

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References

- 1. Differences in specificity and selectivity between CBP and p300 acetylation of histone H3 and H3/H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
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